8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Catalog No.
S3306613
CAS No.
1311316-62-7
M.F
C15H20ClNO2
M. Wt
281.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic ac...

CAS Number

1311316-62-7

Product Name

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78

InChI

InChI=1S/C15H19NO2.ClH/c17-15(18)12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H

InChI Key

YGYQDLPUNUNLFC-UHFFFAOYSA-N

SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)C(=O)O.Cl

solubility

not available

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a bicyclic aromatic compound characterized by its unique structure, which includes a bicyclo[3.2.1] framework and a benzyl substituent. Its molecular formula is C15H20ClNO2, with a molecular weight of 281.78 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various therapeutic agents.

Typical of carboxylic acids and amines:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The compound can be reduced to form alcohols or amines, using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The benzyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

This compound exhibits significant biological activity, primarily as a dopamine reuptake inhibitor. It has been studied for its potential analgesic and stimulant effects, making it relevant in the context of pain management and addiction treatment . Additionally, it shows affinity for the mu-opioid receptor, indicating its potential role in modulating pain pathways in the central nervous system .

Several synthetic routes have been developed for the preparation of 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride:

  • Condensation Reaction: One common method involves the condensation of 3α-hydroxy-2β-piperidinopropiophenone with benzaldehyde to form an intermediate, which is then subjected to reduction.
  • Reduction with Sodium Borohydride: The intermediate is reduced using sodium borohydride to yield the final product .
  • Characterization Techniques: The synthesized compound can be characterized using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity .

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride has several applications in scientific research:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of novel analgesics and psychoactive substances.
  • Neuroscience Research: The compound is utilized in studies investigating dopamine dynamics and receptor interactions.
  • Chemical Biology: It acts as a building block for the synthesis of biologically active compounds .

Research on the interaction of 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride with various biological targets has shown that it effectively modulates neurotransmitter systems, particularly those involving dopamine and opioid receptors. These interactions are critical for understanding its potential therapeutic effects and safety profile .

Several compounds share structural similarities with 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride, including:

Compound NameStructureUnique Features
TropinoneBicyclic alkaloidKnown for its role in synthesizing tropane derivatives
CocaineBenzoyl esterPotent stimulant with significant abuse potential
ScopolamineTropane derivativeUsed primarily for its anticholinergic properties

Compared to these compounds, 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride stands out due to its specific functional groups and its dual action on dopamine and opioid receptors, which may offer unique therapeutic benefits .

Dates

Last modified: 08-19-2023

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